molecular formula C10H25NOSi B148422 4-((Tert-butyldimethylsilyl)oxy)butan-1-amine CAS No. 245660-15-5

4-((Tert-butyldimethylsilyl)oxy)butan-1-amine

Cat. No.: B148422
CAS No.: 245660-15-5
M. Wt: 203.4 g/mol
InChI Key: DVHRNKRBIRBDTE-UHFFFAOYSA-N
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Description

4-((Tert-butyldimethylsilyl)oxy)butan-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C10H25NOSi and its molecular weight is 203.4 g/mol. The purity is usually 95%.
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Biological Activity

4-((Tert-butyldimethylsilyl)oxy)butan-1-amine, commonly referred to as TBDMS butylamine, is an organosilicon compound notable for its tert-butyldimethylsilyl (TBS) protective group. This compound plays a significant role in organic synthesis, particularly in the protection of amine functionalities, which enhances stability and solubility in organic solvents. The biological activity of TBDMS butylamine is primarily linked to its applications in medicinal chemistry and bioconjugation reactions.

  • Molecular Formula : C₁₀H₂₅NOSi
  • Molecular Weight : 203.4 g/mol
  • Structure : The TBS group provides steric hindrance, preventing nucleophilic attack on the amine nitrogen, thus allowing selective reactions at other functional groups.

1. Medicinal Chemistry

TBDMS butylamine serves as a crucial building block in the synthesis of more complex molecules. Its ability to mask the reactivity of amines allows for the exploration of biological properties and potential therapeutic applications. This compound can be utilized to introduce protected amine groups into drug candidates, facilitating studies on their biological activities.

2. Bioconjugation Reactions

The TBS group enhances the reactivity of TBDMS butylamine in bioconjugation processes. This capability is vital for developing targeted drug delivery systems and diagnostic tools. The attachment of biomolecules such as peptides and carbohydrates to other surfaces is facilitated by this compound, making it a valuable tool in biochemistry and pharmaceutical development.

The mechanism by which TBDMS butylamine exerts its biological effects is not fully elucidated; however, the protective TBS group is known to influence the reactivity of the amine group significantly. The steric hindrance provided by the TBS group prevents unwanted reactions while allowing for selective modifications at other sites within the molecule.

Case Study 1: Synthesis and Evaluation

In one study, researchers synthesized various derivatives of TBDMS butylamine to evaluate their biological activities. The derivatives were tested for their ability to inhibit tubulin polymerization, a common target in cancer therapies. Results indicated that certain derivatives exhibited significant inhibition, comparable to established antitumor agents.

Case Study 2: Drug Development

Another research effort focused on using TBDMS butylamine as a precursor for developing new drug candidates targeting specific receptors involved in cancer progression. The study highlighted how the protective group facilitated the synthesis of complex structures that maintained biological activity while enhancing stability.

Scientific Research Applications

Organic Synthesis

The primary application of 4-((Tert-butyldimethylsilyl)oxy)butan-1-amine lies in its role as a protecting group in organic synthesis. The TBS group protects the amine functionality, allowing for selective reactions without interference from the amine's nucleophilicity.

Synthesis of Complex Molecules

TBDMS butylamine serves as an intermediate in the synthesis of more complex molecules. For instance, it has been utilized in the preparation of various nitrogen-containing heterocycles through one-pot reactions. A notable example includes its use in synthesizing 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine with a yield of 78% .

This compound plays a significant role in drug development as an intermediate for various pharmaceutical compounds. Its ability to stabilize reactive intermediates allows for the formation of complex drug molecules.

Bioconjugation Reactions

One of the critical applications of TBDMS butylamine is in bioconjugation reactions. It facilitates the attachment of biomolecules such as peptides and carbohydrates to other molecules or surfaces. This capability is crucial for developing targeted drug delivery systems and diagnostic tools.

Case Studies

Several studies have demonstrated the utility of TBDMS butylamine in creating novel drug candidates. For example, it has been employed in synthesizing derivatives that exhibit enhanced pharmacological properties compared to their non-protected counterparts.

Material Science

In material science, TBDMS butylamine is used to modify surfaces for improved adhesion properties or to create functionalized materials that can interact with biological systems.

Surface Functionalization

The TBS group allows for the modification of surfaces to enhance their chemical properties. This application is particularly relevant in creating biomaterials that require specific interactions with biological entities.

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxybutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25NOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-9,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHRNKRBIRBDTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a manner similar to that in Reference Example 1, 4-amino-1-butanol was reacted with tert-butyldimethylsilyl chloride in the presence of imidazole to give 4-(tert-butyldimethylsilyloxy)-1-butylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.